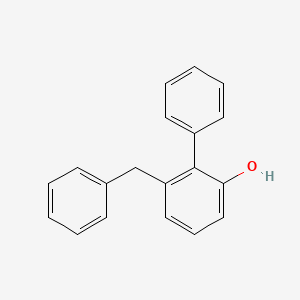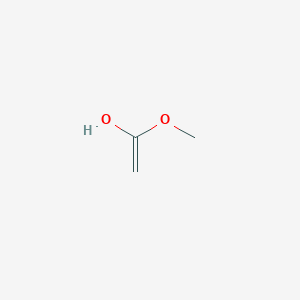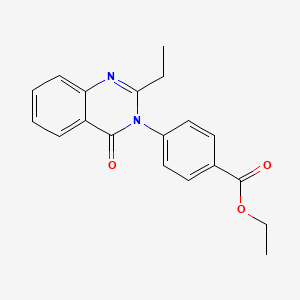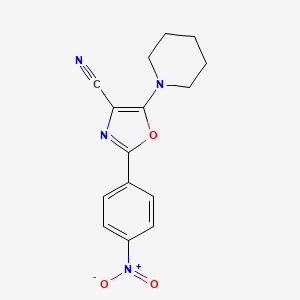![molecular formula C15H9F5O3 B14157963 Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate CAS No. 406470-61-9](/img/structure/B14157963.png)
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a pentafluorophenoxy methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid.
Reduction: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate exerts its effects is largely dependent on its chemical structure. The pentafluorophenoxy group can interact with various molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]benzoate
- 4-Methyl-N-(3-(2,3,4,5,6-pentafluorophenoxy)phenyl)benzamide
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity.
Properties
CAS No. |
406470-61-9 |
|---|---|
Molecular Formula |
C15H9F5O3 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate |
InChI |
InChI=1S/C15H9F5O3/c1-22-15(21)8-4-2-7(3-5-8)6-23-14-12(19)10(17)9(16)11(18)13(14)20/h2-5H,6H2,1H3 |
InChI Key |
FDIAJTWJMONYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)




![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)

![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)

![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
